

# Comparative Guide to CU-115 in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CU-115    |           |
| Cat. No.:            | B15614975 | Get Quote |

This guide provides a comprehensive comparison of the experimental drug **CU-115** (also known as CC-115) with established treatments for metastatic castration-resistant prostate cancer (mCRPC). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical data and mechanisms of action.

### Introduction to CU-115 (CC-115)

**CU-115** is an investigational oral, dual-target inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK).[1] Its mechanism of action involves the simultaneous blockade of two critical pathways in cancer cell proliferation and survival. By inhibiting mTORC1 and mTORC2, **CU-115** disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers and plays a key role in cell growth, metabolism, and proliferation. Concurrently, the inhibition of DNA-PK impairs the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway, a crucial mechanism for cancer cell survival, particularly in the context of DNA damage.[1][2][3]

# Comparative Analysis with Standard-of-Care Therapies

The therapeutic landscape for mCRPC has evolved significantly, with several effective agents available. This guide compares **CU-115** with three key alternatives: enzalutamide, abiraterone acetate, and docetaxel. The primary clinical data for **CU-115** in mCRPC comes from a Phase



1b trial where it was evaluated in combination with enzalutamide.[4][5][6] Therefore, a direct comparison with monotherapies is based on cross-trial interpretations.

#### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from clinical trials of **CU-115** in combination with enzalutamide and the pivotal trials of the comparator drugs.

Table 1: Efficacy of CU-115 and Comparator Therapies in mCRPC



| Treatment<br>Arm                       | Trial                           | Patient<br>Population                                      | PSA<br>Response<br>Rate (≥50%<br>decline) | Median Radiograph ic Progressio n-Free Survival (rPFS) | Median<br>Overall<br>Survival<br>(OS)               |
|----------------------------------------|---------------------------------|------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------|-----------------------------------------------------|
| CU-115 (5mg<br>BID) +<br>Enzalutamide  | NCT0283388<br>3 (Phase 1b)      | AR inhibitor-<br>naïve<br>mCRPC                            | 80%                                       | 22.1 months                                            | Not Reported                                        |
| Enzalutamide                           | AFFIRM<br>(NCT009743<br>11)     | Post-<br>docetaxel<br>mCRPC                                | 54%                                       | 8.3 months                                             | 18.4 months                                         |
| Enzalutamide                           | PREVAIL<br>(NCT012129<br>91)    | Chemotherap<br>y-naïve<br>mCRPC                            | 92%                                       | Not Reached<br>(vs. 3.9<br>months with<br>placebo)     | 32.4 months<br>(vs. 30.2<br>months with<br>placebo) |
| Abiraterone<br>Acetate +<br>Prednisone | COU-AA-301<br>(NCT006386<br>90) | Post-<br>docetaxel<br>mCRPC                                | 29%                                       | 5.6 months                                             | 14.8 months                                         |
| Abiraterone Acetate + Prednisone       | COU-AA-302                      | Chemotherap<br>y-naïve<br>mCRPC                            | 62%                                       | 16.5 months                                            | 34.7 months                                         |
| Docetaxel +<br>Prednisone              | TAX 327                         | Hormone-<br>refractory<br>metastatic<br>prostate<br>cancer | 45%                                       | Not Reported                                           | 19.2 months<br>(every 3<br>weeks<br>regimen)        |

Note: Data is from different trials with varying patient populations and study designs, so direct comparisons should be made with caution.

Table 2: Safety Profile of CU-115 and Comparator Therapies in mCRPC



| Treatment                        | Trial                   | Common Adverse Events<br>(Grade ≥3)                                                   |
|----------------------------------|-------------------------|---------------------------------------------------------------------------------------|
| CU-115 + Enzalutamide            | NCT02833883             | Rash (46%), Pruritus,<br>Diarrhea, Hypertension                                       |
| Enzalutamide                     | AFFIRM & PREVAIL        | Fatigue, Hypertension, Falls,<br>Fractures                                            |
| Abiraterone Acetate + Prednisone | COU-AA-301 & COU-AA-302 | Fluid retention, Hypokalemia,<br>Hypertension, Hepatotoxicity                         |
| Docetaxel + Prednisone           | TAX 327                 | Neutropenia, Febrile<br>neutropenia, Fatigue, Nausea,<br>Diarrhea, Sensory neuropathy |

### **Signaling Pathway Visualizations**

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of **CU-115**.





Click to download full resolution via product page



Caption: **CU-115** inhibits both mTORC1 and mTORC2, blocking downstream signaling for protein synthesis and cell growth.



Click to download full resolution via product page

Caption: **CU-115** inhibits DNA-PKcs, a key component of the NHEJ pathway for DNA double-strand break repair.

### **Experimental Protocols**

Detailed methodologies for the clinical trials cited are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols.



## CU-115 in Combination with Enzalutamide (NCT02833883)

- Study Design: A Phase 1b multicenter, open-label, dose-escalation study.[4][7][8]
- Participants: Men with mCRPC who were naïve to androgen receptor (AR) pathway inhibitors.[4] Key inclusion criteria included histologically confirmed prostate cancer, evidence of progressive mCRPC, and adequate organ function.[7]
- Treatment: Enzalutamide was administered at a standard dose of 160 mg once daily, with escalating doses of **CU-115** (5 mg and 10 mg twice daily, with a 7.5 mg BID cohort added later).[4][7][8]
- Primary Endpoints: Safety, tolerability, and the recommended Phase 2 dose (RP2D) of the combination.[5]
- Secondary Endpoints: Prostate-specific antigen (PSA) response, time to PSA progression, and radiographic progression-free survival.
- Methodology: A standard 3+3 dose-escalation design was used.[4] Tumor assessments were conducted at baseline and regular intervals.

#### **Enzalutamide (AFFIRM Trial - NCT00974311)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[9] [10][11][12]
- Participants: Men with mCRPC who had previously received docetaxel-based chemotherapy.
   [9][11][13]
- Treatment: Patients were randomized 2:1 to receive either enzalutamide 160 mg once daily or a placebo.[9][13]
- Primary Endpoint: Overall survival.[10]
- Methodology: Patients were stratified by ECOG performance status and pain score.[10]
   Treatment continued until disease progression or unacceptable toxicity.



#### Abiraterone Acetate (COU-AA-301 Trial - NCT00638690)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[14][15]
- Participants: Men with mCRPC who had failed one or two chemotherapy regimens, at least one of which contained docetaxel.[14][16]
- Treatment: Patients were randomized 2:1 to receive abiraterone acetate 1000 mg once daily plus prednisone 5 mg twice daily, or placebo plus prednisone.[15][16]
- Primary Endpoint: Overall survival.[16]
- Methodology: Treatment was administered in 28-day cycles and continued until disease progression.[15]

#### **Docetaxel (TAX 327 Trial)**

- Study Design: An international, multicenter, open-label, Phase 3 randomized controlled trial.
   [17][18][19]
- Participants: Men with metastatic hormone-refractory prostate cancer.[17][18]
- Treatment: Patients were randomized to one of three arms: docetaxel 75 mg/m² every 3 weeks, docetaxel 30 mg/m² weekly for 5 of 6 weeks, or mitoxantrone 12 mg/m² every 3 weeks. All patients also received prednisone 5 mg twice daily.[17][18][19]
- Primary Endpoint: Overall survival.[18]
- Methodology: Patients were evaluated for PSA response, pain, and quality of life every 3 weeks.[20]

#### Conclusion

**CU-115**, as a dual inhibitor of mTOR and DNA-PK, represents a novel therapeutic strategy for mCRPC. The initial Phase 1b data in combination with enzalutamide shows promising antitumor activity. However, further investigation, including larger randomized controlled trials, is necessary to definitively establish its efficacy and safety profile in comparison to current standard-of-care treatments. The distinct mechanism of action of **CU-115** may offer a valuable



therapeutic option, particularly in patient populations with specific molecular alterations in the PI3K/Akt/mTOR and DNA repair pathways. The ongoing and future clinical development of **CU-115** will be critical in determining its ultimate role in the management of mCRPC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. oncotarget.com [oncotarget.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Clinical outcomes and survival surrogacy studies of prostate-specific antigen declines following enzalutamide in men with metastatic castration-resistant prostate cancer previously treated with docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzalutamide in Castration-Resistant Prostate Cancer Patients With Visceral Disease in the Liver and/or Lung: Outcomes From the Randomized Controlled Phase 3 AFFIRM Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. An update on enzalutamide in the treatment of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]



- 13. Hormonal Therapy with Enzalutamide Increases Survival in Castrate-resistant Prostate Cancer after Chemotherapy The ASCO Post [ascopost.com]
- 14. Clinical Trials PROSTATE ONCOLOGY SPECIALISTS [prostateoncology.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. urotoday.com [urotoday.com]
- 17. 4 Evidence and interpretation | Docetaxel for the treatment of hormone-refractory metastatic prostate cancer | Guidance | NICE [nice.org.uk]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparative Guide to CU-115 in Metastatic Castration-Resistant Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614975#reproducibility-of-cu-115-experimental-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com